2-Methyl-1H-cyclopenta[l]phenanthrene
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Overview
Description
2-Methyl-1H-cyclopenta[l]phenanthrene is an organic compound with the molecular formula C18H14. It is a polycyclic aromatic hydrocarbon (PAH) that consists of a cyclopenta-fused phenanthrene ring system with a methyl group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-cyclopenta[l]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation at the desired position. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and methylation processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-cyclopenta[l]phenanthrene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include oxygenated derivatives, hydrogenated compounds, and substituted aromatic systems .
Scientific Research Applications
2-Methyl-1H-cyclopenta[l]phenanthrene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-cyclopenta[l]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Phenanthrene: A parent compound with a similar structure but without the cyclopenta ring.
Cyclopenta[l]phenanthrene: Similar structure but without the methyl group.
Methylphenanthrene: Similar structure with a methyl group at a different position.
Uniqueness: 2-Methyl-1H-cyclopenta[l]phenanthrene is unique due to the presence of both the cyclopenta ring and the methyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying the effects of structural modifications on the reactivity and properties of polycyclic aromatic hydrocarbons .
Properties
IUPAC Name |
2-methyl-1H-cyclopenta[l]phenanthrene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODBCXSJSTXEIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C3=CC=CC=C3C4=CC=CC=C42 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578809 |
Source
|
Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121254-39-5 |
Source
|
Record name | 2-Methyl-1H-cyclopenta[l]phenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90578809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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